molecular formula C9H18N2 B8538194 4-(Azetidin-1-yl)cyclohexan-1-amine

4-(Azetidin-1-yl)cyclohexan-1-amine

Cat. No.: B8538194
M. Wt: 154.25 g/mol
InChI Key: DXANZLQQBUEYIM-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)cyclohexan-1-amine is a cyclohexanamine derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) at the 4-position of the cyclohexane backbone and a primary amine group at the 1-position. Evidence suggests its role as a key intermediate in transaminase-catalyzed reactions for producing trans-4-substituted cyclohexane-1-amines, highlighting its utility in enantioselective synthesis .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

4-(azetidin-1-yl)cyclohexan-1-amine

InChI

InChI=1S/C9H18N2/c10-8-2-4-9(5-3-8)11-6-1-7-11/h8-9H,1-7,10H2

InChI Key

DXANZLQQBUEYIM-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2CCC(CC2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research into 4-(Azetidin-1-yl)cyclohexan-1-amine indicates significant potential for therapeutic applications, particularly in treating neurological disorders. The compound's structure allows it to interact with various biological targets, modulating enzyme activities and receptor interactions, which may lead to pharmacological effects such as neuropharmacological activities.

Case Study: Neuropharmacological Effects
A study highlighted the interactions of azetidine derivatives with neurotransmitter systems, suggesting that this compound might influence mood and cognition pathways. This positions it as a candidate for further investigation in drug development aimed at psychiatric conditions.

Organic Synthesis

Building Block in Synthesis
The compound serves as a vital building block in organic synthesis, facilitating the creation of more complex molecules. Its azetidine ring structure is particularly useful in synthesizing other nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals .

Synthesis Methods
Various synthetic routes have been developed for this compound, including methods that utilize cyclization reactions and functional group transformations. These methods are essential for producing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Biological Research

Antimicrobial Activity
Research has demonstrated that derivatives of azetidine compounds exhibit antimicrobial properties. For instance, modifications to the chemical structure of this compound have shown improved efficacy against various bacterial strains, indicating its potential as a lead compound in developing new antibiotics .

Case Study: Antimicrobial Efficacy Assessment
In a comparative study, azetidine derivatives were tested against standard antibiotics like amoxicillin. Results indicated that certain modifications significantly enhanced antimicrobial efficacy, suggesting that the hydroxyl group present in some derivatives improves solubility and bioavailability .

Industrial Applications

Specialty Chemicals Production
Beyond medicinal uses, this compound is employed in producing specialty chemicals and materials with specific properties. Its unique chemical characteristics make it suitable for applications in materials science where tailored chemical properties are required.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Medicinal ChemistryPotential therapeutic uses in neurological disordersModulates neurotransmitter systems
Organic SynthesisBuilding block for complex molecule synthesisUseful in synthesizing nitrogen-containing compounds
Biological ResearchAntimicrobial activity against various bacterial strainsEnhanced efficacy compared to standard antibiotics
Industrial ApplicationsProduction of specialty chemicals and materialsTailored chemical properties for specific applications

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Synthesis Method Key Spectral Data
This compound Azetidine C₉H₁₇N₂ 155.25* Not reported Transaminase catalysis Not available
4-(Aminomethyl)cyclohexan-1-amine Aminomethyl C₇H₁₆N₂ 128.22 13338-82-4 Not specified Isomeric mixture (cis/trans)
4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine 4-Methylpiperazine C₁₁H₂₃N₃ 197.32 Not reported Dibenzyl precursor hydrogenolysis MS (ESI+): m/z 198 [M+H]+
4-(4-(Ethoxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexan-1-amine Triazole-ethoxymethyl C₁₁H₂₀N₄O 224.30 2098111-62-5 Not reported Purity: ≥95%
1-(4-Chlorobenzyl)cyclohexan-1-amine 4-Chlorobenzyl C₁₃H₁₈ClN 223.74 756425-20-4 Not specified Not available

*Calculated based on molecular formula.

Key Observations:

Piperazine and triazole substituents (e.g., in and ) offer hydrogen-bonding sites, influencing solubility and pharmacokinetic properties. Aromatic substituents (e.g., 4-chlorobenzyl in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Synthesis Methods: Transaminase catalysis (used for the target compound) enables enantioselective synthesis, critical for pharmaceutical applications . Dibenzyl precursor hydrogenolysis (for piperazine derivatives) provides high yields but requires multi-step purification .

Spectral Data :

  • MS data (e.g., m/z 198 for piperazine derivatives ) aids in structural confirmation, whereas absent data for the target compound underscores a research gap.

Stereochemical Considerations

  • Isomerism: 4-(Aminomethyl)cyclohexan-1-amine exists as cis/trans isomers, impacting physicochemical properties and biological activity . The target compound’s stereochemistry remains uncharacterized in available evidence.

Q & A

Basic: What synthetic routes are reported for 4-(azetidin-1-yl)cyclohexan-1-amine, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves reductive amination or nucleophilic substitution. For example, in related cyclohexanamine derivatives, a multi-step approach includes:

  • Step 1 : Protection of the amine group using benzyl halides in DMF with K₂CO₃ as a base .
  • Step 2 : Oxidation of the hydroxyl group to a ketone using PCC in DCM .
  • Step 3 : Introduction of azetidine via a Mannich-type reaction or coupling with pre-functionalized azetidine precursors (e.g., using NaHB(OAc)₃ as a reducing agent) .
  • Step 4 : Deprotection via hydrogenolysis (e.g., Pd/C in IPA) to yield the free amine .
    Optimization Tips : Adjust reaction time, temperature (e.g., 140°C for overnight reactions in sealed tubes ), and stoichiometry of reagents to improve yields. Monitor intermediates by TLC and purify via column chromatography or prep-TLC .

Advanced: How can stereochemical challenges in synthesizing this compound diastereomers be resolved?

Answer:
Diastereomers arise due to the cyclohexane ring’s chair conformation and azetidine’s spatial orientation. Strategies include:

  • Chiral Resolution : Use chiral auxiliaries (e.g., dibenzyl groups) during synthesis, followed by enzymatic or chemical cleavage .
  • Chromatography : Employ chiral stationary phases (CSPs) for HPLC separation, as demonstrated for analogous compounds in EP 3,858,835 A1 .
  • Crystallization : Leverage differential solubility of diastereomeric salts (e.g., with tartaric acid derivatives) .
    Validation : Confirm stereochemistry via NOESY NMR or X-ray crystallography .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., cyclohexane chair conformation at δ 1.2–2.5 ppm, azetidine protons at δ 3.0–3.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign carbon-proton correlations .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M + H]⁺ peaks) .
  • Elemental Analysis : Verify purity by comparing experimental vs. theoretical C/H/N ratios .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Answer:

  • 3D-QSAR Modeling : Use software like Schrodinger or MOE to correlate structural features (e.g., azetidine ring size, cyclohexane substituents) with activity. For example, triazine derivatives with cycloamino groups were modeled to predict antileukemic activity .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases or GPCRs) using PDB structures .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps .
  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • Emergency Procedures : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Answer:

  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to observe solvent-dependent shifts .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal conformational exchange broadening .
  • Cross-Validation : Compare with computed NMR spectra (e.g., using ACD/Labs or Gaussian) .
  • Impurity Analysis : Use HPLC-MS to detect trace byproducts interfering with signals .

Basic: What strategies improve the yield of this compound in multi-step syntheses?

Answer:

  • Intermediate Purification : Isolate and characterize each intermediate (e.g., via recrystallization) to avoid carryover impurities .
  • Catalyst Screening : Test alternatives to Pd/C (e.g., Raney Ni) for deprotection steps .
  • Microwave Assistance : Accelerate reaction rates for steps requiring high temperatures .

Advanced: How does the azetidine ring’s strain influence the compound’s reactivity?

Answer:

  • Ring Strain : Azetidine’s 4-membered ring (≈20° angle strain) increases nucleophilicity at the nitrogen, facilitating alkylation or acylation reactions .
  • Conformational Rigidity : Restricts rotational freedom, enhancing selectivity in chiral syntheses .
  • Stability Trade-offs : Susceptible to ring-opening under acidic conditions; stabilize via electron-withdrawing substituents .

Basic: How is the purity of this compound assessed?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and ≥95% purity threshold .
  • Melting Point : Sharp melting range (e.g., 149–218°C for analogs) indicates crystallinity and purity .
  • TLC : Compare Rf values against standards; develop with iodine or ninhydrin stains .

Advanced: What mechanistic insights explain side reactions during azetidine coupling?

Answer:

  • Competitive Pathways : Over-alkylation at the amine due to excess electrophiles (e.g., alkyl halides) .
  • Steric Hindrance : Bulky cyclohexane substituents slow azetidine’s nucleophilic attack; mitigate via microwave irradiation .
  • Byproduct Formation : Track intermediates with LC-MS and optimize quenching steps (e.g., aqueous workup vs. column chromatography) .

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